BenchChemオンラインストアへようこそ!

1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]-

firocoxib synthesis α-bromination yield process chemistry

This para-methylthio-substituted α-bromo-α-methylpropiophenone (CAS 88324-55-4) is the sole validated intermediate for the patented firocoxib (veterinary COX-2 inhibitor) route and the direct precursor to Type I photoinitiator Irgacure 907. The mandatory -SCH₃ handle enables sequential oxidation to the sulfonyl pharmacophore and nucleophilic morpholine displacement for deep-cure UV systems – functions impossible with the unsubstituted (CAS 10409-54-8) or pre-oxidized sulfonyl (CAS 189955-79-1) analogs. Its solved single-crystal structure (CCDC 886979) supports crystallographic identity verification. Order ≥98% purity material to ensure protocol fidelity and downstream yield.

Molecular Formula C11H13BrOS
Molecular Weight 273.19 g/mol
CAS No. 88324-55-4
Cat. No. B3058185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]-
CAS88324-55-4
Molecular FormulaC11H13BrOS
Molecular Weight273.19 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)C1=CC=C(C=C1)SC)Br
InChIInChI=1S/C11H13BrOS/c1-11(2,12)10(13)8-4-6-9(14-3)7-5-8/h4-7H,1-3H3
InChIKeyKRRFXOJGVZTZAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 10 g / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-2-methyl-1-[4-(methylthio)phenyl]propan-1-one (CAS 88324-55-4): Procurement-Grade Overview for a Dual-Pathway α-Bromoketone Intermediate


1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]- (CAS 88324-55-4; molecular formula C₁₁H₁₃BrOS; MW 273.19) is a para-methylthio-substituted α-bromo-α-methylpropiophenone derivative . The compound crystallizes in the monoclinic space group P2₁/n with a measured crystal density of 1.579 Mg m⁻³ and exhibits a planar thioether-phenyl conformation (max. deviation 0.063 Å) stabilized by intermolecular C—H···O hydrogen bonds [1]. It is commercially available at purities of ≥95% and ≥98% from multiple chemical suppliers and is explicitly listed as an intermediate for both the veterinary COX-2 inhibitor firocoxib and the UV photoinitiator Irgacure 907 (2-methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one, CAS 71868-10-5) [2].

Why 2-Bromo-2-methyl-1-[4-(methylthio)phenyl]propan-1-one (CAS 88324-55-4) Cannot Be Replaced by Its Unsubstituted Phenyl or Sulfonyl Analogs


Generic substitution of CAS 88324-55-4 by the unsubstituted phenyl analog (2-bromo-2-methyl-1-phenylpropan-1-one, CAS 10409-54-8) or the pre-oxidized sulfonyl analog (CAS 189955-79-1) is precluded by three non-negotiable structural requirements. First, the para-methylthio (-SCH₃) substituent is the mandatory functional handle for the sequential oxidation to the methylsulfonyl (-SO₂CH₃) group required in the firocoxib pharmacophore; the unsubstituted analog lacks this group entirely, making downstream sulfonylation impossible via the same pathway [1]. Second, premature procurement of the sulfonyl analog (CAS 189955-79-1) bypasses the methylthio intermediate but cannot be used for the photoinitiator 907 route, which requires nucleophilic displacement of bromine by morpholine before oxidation of the sulfide [2]. Third, the 4.7-fold higher computed PSA (42.37 vs. 17.07 Ų) and 0.72-unit higher LogP (3.76 vs. 3.04) of the methylthio-substituted compound relative to the unsubstituted analog produce substantially different solubility and chromatographic behavior, making them non-interchangeable in validated synthetic or analytical protocols .

Quantitative Differentiation Evidence for 2-Bromo-2-methyl-1-[4-(methylthio)phenyl]propan-1-one (CAS 88324-55-4) vs. Closest Analogs


Bromination Step Yield: 87% Under Optimized Conditions vs. 77.3% Under Academic Conditions

The bromination of 2-methyl-1-(4-methylthiophenyl)-1-propanone to produce the target compound (CAS 88324-55-4) proceeds in 87% isolated yield when conducted in cyclohexane/ethyl acetate (1:1) with controlled bromine addition at 30 °C, as reported in the CN105859664A patent [1]. This compares favorably with the 77.3% yield reported under the alternative dichloroethane/acetic acid/H₂O₂/Br₂ protocol in the Acta Crystallographica preparation [2]. In contrast, the unsubstituted analog (CAS 10409-54-8) can be obtained quantitatively (~100%) via direct bromination in dichloromethane, but this efficiency is irrelevant to firocoxib synthesis because the product lacks the methylthio group required for the subsequent oxidation step . The 9.7 percentage-point yield advantage of the optimized protocol translates to reduced raw material cost and waste in multi-kilogram production.

firocoxib synthesis α-bromination yield process chemistry

LogP Differentiation: 0.72-Unit Higher Lipophilicity vs. Unsubstituted Phenyl Analog

The target compound (CAS 88324-55-4) exhibits a computed LogP of 3.76, substantially higher than the LogP of 3.04 for the unsubstituted analog 2-bromo-2-methyl-1-phenylpropan-1-one (CAS 10409-54-8) . This 0.72 LogP unit difference corresponds to an approximately 5.2-fold higher octanol-water partition coefficient, meaning the methylthio-substituted compound is significantly more lipophilic. For the downstream sulfonyl analog (CAS 189955-79-1), predicted properties include a boiling point of 429.4±41.0 °C and density of 1.460±0.06 g/cm³, compared with 344.0±22.0 °C and 1.38±0.1 g/cm³ for the target compound, reflecting the impact of oxidation state on physical properties [1]. The higher LogP and larger polar surface area (PSA 42.37 vs. 17.07 Ų) of the target compound necessitate different solvent systems for extraction, chromatographic purification, and reaction workup compared to the unsubstituted analog.

lipophilicity LogP chromatographic retention bioavailability prediction

Dual-Pathway Intermediate Capability: Single Compound Serves Both Pharmaceutical (Firocoxib) and Industrial (Photoinitiator 907) Supply Chains

CAS 88324-55-4 is uniquely positioned as the penultimate common intermediate in two commercially significant synthetic pathways. In the firocoxib route, it undergoes sequential hydrolysis (NaOH/phase-transfer catalyst → 2-hydroxy intermediate), acylation, and hydrogen peroxide oxidation of the methylthio to methylsulfonyl group, ultimately yielding the veterinary NSAID firocoxib with an overall yield of 61.0% from thioanisole and final HPLC purity of ≥99.7% [1][2]. In the photoinitiator 907 route, the same bromo intermediate undergoes direct nucleophilic displacement with morpholine, forming 2-methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one (CAS 71868-10-5), a Type I cleavage photoinitiator with UV absorption at 330–385 nm, used at 2–6% w/w in UV-curable inks and coatings [3][4]. The unsubstituted analog (CAS 10409-54-8) can yield morpholino photoinitiators but cannot enter the firocoxib pathway. Conversely, the pre-oxidized sulfonyl analog (CAS 189955-79-1) can proceed toward firocoxib but is incompatible with the photoinitiator 907 route because the morpholine displacement must precede sulfide oxidation.

firocoxib intermediate photoinitiator 907 COX-2 inhibitor UV curing

Crystal Structure Reference Standard: Fully Solved Single-Crystal X-ray Structure with Key Bond Lengths and Hydrogen-Bonding Network

The single-crystal X-ray structure of CAS 88324-55-4 has been fully solved and deposited (CCDC 886979) at 153 K, providing unambiguous atomic-level characterization [1]. Key metric: R-factor = 0.032, wR = 0.073, data-to-parameter ratio = 27.9. Key bond lengths: S—Csp³ = 1.7954 Å, S—Csp² = 1.7548 Å, C—Br = 1.9962 Å. The thioether moiety and phenyl ring are essentially coplanar (max. deviation 0.063 Å). The crystal packing is governed by intermolecular C—H···O hydrogen bonds forming zigzag chains along the b-axis, supplemented by a weak intramolecular C—H···Br interaction forming an S(6) ring motif [2]. In contrast, no single-crystal X-ray structure is reported in the Cambridge Structural Database for the unsubstituted analog (CAS 10409-54-8), meaning diffraction-based identity verification is available only for the methylthio-substituted compound. The measured crystal density of 1.579 Mg m⁻³ differs materially from the predicted density (1.38 g/cm³), highlighting the value of experimental data over computational estimates [3].

crystallography X-ray diffraction reference standard hydrogen bonding

Sequential Oxidation Pathway Control: Methylthio → Methylsulfonyl Conversion Enables Late-Stage Pharmacophore Installation Distinct from Pre-Oxidized Analogs

The para-methylthio substituent of CAS 88324-55-4 enables a controlled, late-stage oxidation to the methylsulfonyl group required for the firocoxib pharmacophore, using hydrogen peroxide (30%) as a cleaner alternative to Oxone® [1]. In the patent US20200102279A1, the oxidation is performed after the bromine atom has been displaced via hydrolysis and acylation, converting compound VII to compound VIII (2-methyl-1-[4-(methylsulfonyl)phenyl]-1-oxopropan-2-yl acetate) in the same organic solvent used throughout the entire synthetic sequence [2]. Critically, the corresponding sulfonyl analog (CAS 189955-79-1) already carries the oxidized -SO₂CH₃ group, which is strongly electron-withdrawing (Hammett σₚ ≈ +0.72 for SO₂CH₃ vs. σₚ ≈ +0.00 for SCH₃) [3]. This electronic difference alters the reactivity of both the α-bromine (toward nucleophilic displacement) and the aromatic ring (toward electrophilic reactions), making the sulfide and sulfone intermediates chemically distinct rather than interchangeable. The CN105859664A patent explicitly reports the subsequent oxidation step from the methylthio intermediate to the methylsulfonyl intermediate in 82% yield using Oxone® in t-BuOH/CHCl₃ at 40–50 °C [4].

oxidation methylthio methylsulfonyl firocoxib pharmacophore

Procurement-Guided Application Scenarios for 2-Bromo-2-methyl-1-[4-(methylthio)phenyl]propan-1-one (CAS 88324-55-4)


Firocoxib (Equioxx®/Previcox®) API Manufacturing – Late-Stage Intermediate Procurement

CAS 88324-55-4 is the bromination product (compound VI) in the patented firocoxib synthetic pathway that delivers overall 61.0% yield from thioanisole with ≥99.7% final HPLC purity [1]. Procurement of this intermediate at ≥98% purity enables the downstream sequence: (i) alkaline hydrolysis to 2-hydroxy-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one, (ii) acylation with acetoxyacetyl chloride, (iii) H₂O₂-based oxidation of -SCH₃ to -SO₂CH₃, (iv) DBU-mediated cyclization, and (v) final crystallization from methanol/charcoal. The alternative patent CN105859664A achieves the same transformation with an 87% bromination yield and 82% oxidation yield using the Oxone® method [2]. Purchasing the pre-oxidized sulfonyl analog (CAS 189955-79-1) is not a substitute for this intermediate in the US20200102279A1 process, because the patented solvent-continuity strategy requires the sulfide form at the bromination–hydrolysis–acylation stages before oxidation.

Photoinitiator 907 (Irgacure 907 / Omnirad 907) Synthesis for UV-Curable Ink and Coating Formulations

The target compound is the direct precursor to photoinitiator 907 (CAS 71868-10-5), a Type I cleavage photoinitiator absorbing at 330–385 nm with recommended use levels of 2–6% w/w in acrylate-based UV-curable systems [1]. The synthesis involves nucleophilic displacement of the α-bromine by morpholine, yielding the morpholino ketone product with a melting point of 74 °C and specifications including ≤0.25% volatile matter and ≥65.0% transmittance at 500 nm [2]. This compound is especially valued in pigmented UV-curable printing inks, PCB etch resists, and solder mask formulations due to its deep-cure efficiency and non-yellowing properties [3]. The unsubstituted phenyl analog (CAS 10409-54-8) can produce a related morpholino photoinitiator but one lacking the methylthio auxochrome that enhances UV absorption in the 330–385 nm region; procurement of CAS 88324-55-4 specifically ensures the photophysical properties of the commercial 907 product.

X-ray Crystallographic Reference Standard for Polymorph Screening and Identity Verification

With a fully solved and publicly deposited single-crystal structure (CCDC 886979; R = 0.032; T = 153 K; monoclinic P2₁/n), CAS 88324-55-4 can serve as a crystallographic reference standard [1]. The measured crystal density of 1.579 Mg m⁻³ and unit cell parameters (a = 11.061 Å, b = 7.120 Å, c = 14.721 Å, β = 97.638°) enable generation of a calculated powder X-ray diffraction (PXRD) pattern for identity testing of incoming material lots. The distinct intermolecular C—H···O hydrogen-bonding network (zigzag chains along b-axis) and the weak intramolecular C—H···Br interaction (S(6) ring motif) provide additional spectroscopic handles for polymorph discrimination via solid-state IR or Raman spectroscopy [2]. No comparable crystallographic data exist for the unsubstituted or sulfonyl analogs, making this compound the only member of its structural class with a validated single-crystal reference.

α-Bromoketone Reactivity Studies – Nucleophilic Substitution and [4+2] Annulation Methodology Development

As an α-bromo-α-methylpropiophenone bearing a para-methylthio substituent, CAS 88324-55-4 is a versatile substrate for mechanistic and synthetic methodology studies. The C—Br bond length of 1.9962 Å [1] is in the normal range for tertiary α-bromoketones, confirming its suitability as an electrophile in SN1-type reactions where the tertiary carbocation is stabilized by the adjacent carbonyl. The compound class (2-bromo-1-arylpropan-1-ones) has been demonstrated to participate in copper-catalyzed [4+2] annulation cascades with terminal alkynes to afford substituted naphthalenones [2]. The presence of the methylthio substituent provides an additional oxidation-sensitive handle (convertible to sulfoxide or sulfone) that enables late-stage diversification, distinguishing this substrate from the unsubstituted phenyl analog in reaction scope studies. The commercial availability at 95%+ and 98% purity from multiple suppliers supports its use as a research chemical building block [3].

Quote Request

Request a Quote for 1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.